molecular formula C34H19ClN8Na4O12S4 B1615151 2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt) CAS No. 70209-93-7

2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt)

Cat. No.: B1615151
CAS No.: 70209-93-7
M. Wt: 987.2 g/mol
InChI Key: HMGBQRTWANMSHV-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt) is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.

    Sulfonation: Introduction of sulfonic acid groups into the aromatic rings to enhance solubility and stability.

    Chlorination: Incorporation of chlorine atoms into the structure to achieve the desired chemical properties.

Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones and other oxidized products.

    Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.

    Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The azo linkages can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The chlorine atoms and aromatic rings contribute to its stability and reactivity, making it effective in various applications.

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. Similar compounds include:

This compound’s unique structure allows for a wide range of applications, making it a valuable chemical in various fields.

Properties

CAS No.

70209-93-7

Molecular Formula

C34H19ClN8Na4O12S4

Molecular Weight

987.2 g/mol

IUPAC Name

tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4

InChI Key

HMGBQRTWANMSHV-UHFFFAOYSA-J

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

70209-93-7

Origin of Product

United States

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